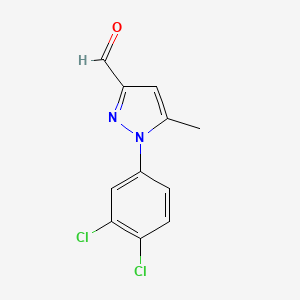

1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carbaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

1-(3,4-dichlorophenyl)-5-methylpyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O/c1-7-4-8(6-16)14-15(7)9-2-3-10(12)11(13)5-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRLGDODIWWXELO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=C(C=C2)Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclocondensation of Hydrazines with Carbonyl Derivatives

Method Overview:

This classical approach involves the cyclocondensation of hydrazines with aldehydes or ketones to form the pyrazole core. The process is often facilitated by catalysts such as copper triflate or ionic liquids, and may include oxidation steps to introduce aldehyde functionalities at specific positions.

- A notable method involves reacting aromatic hydrazines with aldehydes or chalcones in the presence of catalysts like copper triflate, yielding 1,3,5-trisubstituted pyrazoles with high efficiency (~82%).

- In situ generation of carbonyl derivatives from ketones and diethyl oxalate enables the formation of 1,3,4,5-substituted pyrazoles via cyclocondensation.

- The synthesis of pyrazole-3-carbaldehyde derivatives can be achieved through aldol condensation reactions, exemplified by the formation of complex compounds via reaction of pyrazole derivatives with aldehydes under basic conditions.

Application to Target Compound:

For 1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carbaldehyde , the initial step would involve preparing a suitable hydrazine derivative bearing the 3,4-dichlorophenyl group, followed by cyclocondensation with a suitable aldehyde precursor, such as formaldehyde or a formylated pyrazole, under controlled conditions to introduce the aldehyde at the 3-position.

Oxidation of Pyrazoline Intermediates

Method Overview:

This approach involves synthesizing a pyrazoline intermediate via cyclization of hydrazines with α,β-unsaturated carbonyl compounds, followed by oxidation to aromatize the ring and introduce the aldehyde functionality at the desired position.

- Pyrazoline derivatives can be oxidized using hydrogen peroxide or other oxidants to form pyrazole-3-carbaldehyde derivatives.

- The oxidation step often requires controlled temperature conditions (50–70°C) and specific oxidants, such as hydrogen peroxide, with molar ratios optimized for high yields (around 68–99%).

Application to Target Compound:

A plausible route involves synthesizing a 1,3,4-trisubstituted pyrazoline with the 3,4-dichlorophenyl and methyl groups, then oxidizing the pyrazoline ring to the aromatic pyrazole, simultaneously introducing the aldehyde at the 3-position through selective oxidation of an adjacent hydroxyl or methyl group.

Direct Functionalization of Pyrazole Precursors

Method Overview:

This modern approach employs direct formylation or halogenation followed by oxidation to selectively functionalize the pyrazole ring.

- Formylation of pyrazoles using reagents like POCl₃ or Vilsmeier reagents allows for direct introduction of aldehyde groups at specific positions.

- Halogenation of pyrazoles, followed by oxidation, can yield aldehyde derivatives, especially when halogen substituents are positioned ortho or para to the desired aldehyde site.

Application to Target Compound:

Starting from a methyl-substituted pyrazole with a 3,4-dichlorophenyl group, selective halogenation at the 3-position followed by oxidation (e.g., with PCC or similar oxidants) can produce the desired aldehyde.

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Catalysts/Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclocondensation | Hydrazines + aldehydes/ketones | Copper triflate, ionic liquids, room temp | ~82% | High yield, versatile | Requires specific catalysts |

| Oxidation of Pyrazolines | Pyrazoline intermediates + H₂O₂ | 50–70°C, controlled oxidation | 68–99% | Efficient for aromatic pyrazoles | Multi-step, intermediate synthesis needed |

| Direct Formylation | Pyrazoles + formylating agents | POCl₃, Vilsmeier reagent | Variable | Direct, straightforward | Regioselectivity issues |

Analyse Chemischer Reaktionen

Condensation Reactions

The aldehyde group (-CHO) at position 3 participates in Knoevenagel condensations and aldol reactions to form α,β-unsaturated derivatives. For example:

-

Reaction with acetophenone derivatives in methanol/KOH yields chalcone analogs (e.g., 3-(1,3-dichlorophenyl)-5-methyl-1H-pyrazol-4-yl)-1-arylprop-2-en-1-ones) .

-

Condensation with 2-hydroxyacetophenone produces chromen-4-one derivatives upon oxidation with H₂O₂/KOH (yields: 72–89%) .

Cyclocondensation Reactions

The aldehyde reacts in multicomponent reactions to form fused heterocycles:

-

With thioglycolic acid and tetrahydropyrimidinones, it forms thiazolo[3,2-a]pyrimidine derivatives (e.g., ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[pyrazol-4-yl]methylidene}-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate) .

-

Vilsmeier-Haack formylation of precursor hydrazones yields pyrazole-carbaldehydes under POCl₃/DMF conditions .

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thioglycolic acid, NaOAc | AcOH/Ac₂O, reflux | Thiazolo[3,2-a]pyrimidine | 68% | |

| POCl₃/DMF | 70–80°C, 4 hours | Pyrazole-4-carbaldehydes | 15–47% |

Nucleophilic Additions

The aldehyde undergoes Schiff base formation and oxime synthesis :

-

Reaction with hydroxylamine produces pyrazole-4-carbaldehyde oximes, which cyclize to isoxazoles upon iodine treatment (yields: 82–90%) .

-

Condensation with aromatic amines generates imine-linked hybrids (e.g., antiproliferative agents) .

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydroxylamine HCl | EtOH, reflux | Pyrazole oximes | 82–90% | |

| Aniline derivatives | MeOH, piperidine | Imine derivatives | 70–78% |

Oxidation and Reduction

-

Oxidation : The aldehyde group converts to a carboxylic acid using KMnO₄/H₂SO₄.

-

Reduction : NaBH₄ reduces the aldehyde to a primary alcohol (e.g., 1-(3,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-methanol).

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | H₂O, reflux | Pyrazole-3-carboxylic acid | 65% | |

| NaBH₄ | EtOH, 0°C | Pyrazole-3-methanol | 88% |

Heterocyclic Ring Formation

The compound serves as a precursor for pyridine and isoxazole derivatives:

-

Reaction with 3-aminocrotonate and boronic acids yields dihydropyridine-carboxylates (yield: 92%) .

-

Cyclization with 2-cyanomethyl-4-thiazolinone forms methylene-linked thiazole-pyrazole hybrids .

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 3-Aminocrotonate | EtOH, BF₃·Et₂O | Dihydropyridine-carboxylates | 92% | |

| 2-Cyanomethylthiazolinone | EtOH, piperidine | Thiazole-pyrazole hybrids | 74% |

Key Mechanistic Insights

-

The electron-withdrawing 3,4-dichlorophenyl group enhances electrophilicity at the aldehyde carbon, facilitating nucleophilic attacks .

-

Steric effects from the 5-methyl group influence regioselectivity in cycloadditions .

This compound’s versatility in generating bioactive scaffolds underscores its importance in medicinal chemistry. Experimental protocols and yields are consistent across studies, with POCl₃/DMF and Knoevenagel conditions being particularly efficient .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carbaldehyde has been investigated for its potential therapeutic properties.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of pyrazole compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the dichlorophenyl group enhances its biological activity, making it a candidate for further development in anticancer therapies .

Anti-inflammatory Properties

This compound has shown promise in reducing inflammation. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of chronic inflammatory diseases .

Agricultural Applications

The compound is also explored for its applications in agriculture, particularly as a pesticide or herbicide.

Pesticidal Activity

Studies have reported that pyrazole derivatives exhibit significant insecticidal activity against common agricultural pests. The mechanism involves disrupting the nervous system of insects, leading to paralysis and death. This makes it a potential candidate for developing new pest control agents that are more effective and environmentally friendly .

Material Science Applications

In material science, 1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carbaldehyde has been utilized in the synthesis of novel polymers and coatings.

Polymer Synthesis

The compound can act as a monomer in polymerization reactions, leading to the formation of materials with enhanced thermal stability and mechanical properties. These materials can be used in various applications ranging from electronics to automotive components .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or receptors critical for cellular processes. The dichlorophenyl group enhances its binding affinity to these targets, while the pyrazole ring provides structural stability. Pathways involved may include inhibition of photosynthesis in plants or disruption of cell membrane integrity in microbes.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Substituent Diversity and Electronic Effects

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- Saturation : The target compound is a fully unsaturated pyrazole, whereas pyrazoline derivatives (e.g., compounds from ) feature a 4,5-dihydro structure, reducing aromaticity but increasing conformational flexibility .

- Substituent Effects: Halogens: The 3,4-dichlorophenyl group in the target compound enhances lipophilicity and steric bulk compared to mono-halogenated analogs (e.g., 4-fluorophenyl in ). Bromine in ’s compound may increase molecular weight and polarizability .

- Functional Group Positioning : Carbaldehyde placement varies (1-, 3-, or 4-position), affecting reactivity. The aldehyde in the target compound (3-position) may exhibit distinct nucleophilic addition patterns compared to analogs.

Crystallographic and Conformational Analysis

- Pyrazoline derivatives () often adopt non-planar conformations due to their dihydro structure, as confirmed by crystallographic studies . In contrast, the fully aromatic pyrazole core of the target compound likely exhibits planar geometry, influencing packing efficiency in solid-state applications.

Biologische Aktivität

1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C11H8Cl2N2O

- Molecular Weight : 255.10 g/mol

- CAS Number : 1351437-83-6

Synthesis

The synthesis of 1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carbaldehyde typically involves the reaction of appropriate precursors under controlled conditions. A common method includes the use of arylhydrazines and aldehydes through condensation reactions, leading to the formation of the pyrazole ring structure.

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit potent antimicrobial properties. For instance, compounds similar to 1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carbaldehyde have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. A study reported that modifications in the pyrazole structure significantly enhanced antibacterial activity, particularly with the incorporation of halogen substituents .

Anti-inflammatory Properties

Pyrazole derivatives are known for their anti-inflammatory effects. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies indicated that certain derivatives could achieve up to 85% inhibition of these cytokines at concentrations comparable to established anti-inflammatory drugs like dexamethasone .

Anticancer Potential

The anticancer activity of pyrazoles has been a focal point in recent research. Compounds containing the pyrazole nucleus have been shown to induce apoptosis in cancer cells and inhibit tumor growth. For example, derivatives similar to 1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carbaldehyde were tested against various cancer cell lines, demonstrating significant cytotoxic effects .

Case Studies

The biological activity of 1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carbaldehyde is believed to be mediated through several mechanisms:

- Enzyme Inhibition : Many pyrazoles act as inhibitors of enzymes involved in inflammatory pathways and microbial metabolism.

- Apoptosis Induction : Some derivatives trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

- Cytokine Modulation : The compound can downregulate the production of pro-inflammatory cytokines, reducing inflammation and tissue damage.

Q & A

Basic: What are the common synthetic routes for 1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carbaldehyde?

The compound can be synthesized via nucleophilic substitution reactions. A general method involves reacting a 1-aryl-5-chloro-pyrazole precursor with phenol derivatives in the presence of a base like K₂CO₃. For example, 5-chloro-3-methyl-1-aryl-pyrazole-4-carbaldehyde intermediates undergo substitution with aryloxy groups under basic conditions . Another approach employs the Vilsmeier–Haack reaction, where 3-methyl-1-aryl-pyrazol-5(4H)-one is formylated using POCl₃ and DMF, followed by chlorination and subsequent functionalization .

Basic: What spectroscopic and crystallographic methods are used for structural characterization?

- X-ray crystallography is critical for unambiguous structural determination. Programs like SHELXL (part of the SHELX suite) refine crystal structures by analyzing diffraction data, resolving bond lengths, angles, and torsional conformations .

- NMR spectroscopy (¹H/¹³C) identifies substituent positions and confirms regiochemistry. For instance, aldehyde protons appear as sharp singlets near δ 9.5–10.0 ppm, while aromatic protons from dichlorophenyl groups show splitting patterns consistent with para/meta substitution .

- IR spectroscopy confirms the presence of aldehyde (C=O stretch ~1700 cm⁻¹) and pyrazole ring vibrations (C=N ~1600 cm⁻¹) .

Advanced: How can reaction yields be optimized for dichlorophenyl-substituted pyrazoles?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions but may require controlled temperatures to avoid side reactions .

- Catalyst tuning : Using phase-transfer catalysts (e.g., TBAB) can improve reactivity of dichlorophenyl groups, which are electron-deficient due to Cl substituents .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) effectively separates regioisomers or byproducts .

Advanced: What are common byproducts in its synthesis, and how are they mitigated?

- Regioisomeric impurities : Arise from competing substitution at alternate pyrazole positions. Regioselectivity is controlled by steric and electronic factors (e.g., electron-withdrawing Cl groups direct substitution to specific sites) .

- Oxidation byproducts : The aldehyde group may oxidize to carboxylic acid under harsh conditions. Inert atmospheres (N₂/Ar) and mild oxidizing agents minimize this .

- Mitigation : Reaction monitoring via TLC or HPLC-MS identifies byproducts early, allowing adjustments in stoichiometry or temperature .

Basic: What safety protocols are essential when handling this compound?

- Ventilation : Use fume hoods to avoid inhalation of vapors/dust, as aldehydes and chlorinated aromatics are irritants .

- Protective gear : Nitrile gloves, lab coats, and safety goggles prevent skin/eye contact .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture .

Advanced: How is the crystal structure refined using SHELX software?

- Data collection : High-resolution X-ray diffraction data (Mo/Kα radiation) is indexed and integrated using SHELXS .

- Structure solution : Direct methods (SHELXD) locate heavy atoms, while SHELXL refines positions via least-squares minimization.

- Validation : R-factors (<5%), residual electron density maps, and Hirshfeld surface analysis ensure structural accuracy .

Advanced: How does the 3,4-dichlorophenyl substituent influence chemical reactivity?

- Electronic effects : The electron-withdrawing Cl groups deactivate the phenyl ring, reducing electrophilic substitution but enhancing nucleophilic aromatic substitution at specific positions .

- Steric effects : The 3,4-dichloro arrangement creates steric hindrance, favoring reactions at the less hindered pyrazole positions (e.g., C-5 methyl group) .

Basic: What role does the carbaldehyde group play in derivatization?

The aldehyde serves as a versatile handle for:

- Condensation reactions : Form hydrazones, oximes, or Schiff bases with amines/hydrazines (e.g., oxime esters in pesticidal studies) .

- Reduction : Converted to hydroxymethyl groups using NaBH₄ for further functionalization .

Advanced: How are regioisomeric impurities analyzed and resolved?

- Chromatography : HPLC with C18 columns (acetonitrile/water mobile phase) separates isomers based on polarity differences .

- Mass spectrometry : High-resolution MS (HRMS) distinguishes isomers via exact mass and fragmentation patterns .

- Crystallography : Single-crystal X-ray studies definitively assign regiochemistry .

Advanced: How to design bioactivity assays for this compound?

- Target selection : Pyrazole derivatives often target enzymes (e.g., cyclooxygenase) or receptors (e.g., cannabinoid receptors). Molecular docking (AutoDock Vina) predicts binding affinity to such targets .

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) or anti-inflammatory effects via COX-2 inhibition assays .

- SAR studies : Modify substituents (e.g., replacing Cl with CF₃) and correlate changes with activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.